N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a substituted acetamide featuring a dimethylamino group, a naphthalen-1-yl moiety, and a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-25(2)22(21-10-6-8-18-7-4-5-9-20(18)21)16-24-23(26)15-17-11-13-19(27-3)14-12-17/h4-14,22H,15-16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXORQXAMKKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, commonly referred to as a novel acetamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C_{22}H_{26}N_{2}O_{3}
- Molecular Weight : 366.46 g/mol
- IUPAC Name : this compound
This structure includes a dimethylamino group, a naphthalene moiety, and a methoxyphenyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, a study on similar compounds found that certain derivatives displayed antibacterial activity comparable to standard antibiotics like levofloxacin. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 25 µg/mL |
| 2c | S. aureus | 50 µg/mL |
| 2i | S. typhi | 75 µg/mL |
These findings suggest that this compound could be developed into an effective antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain acetamide derivatives can inhibit the proliferation of cancer cell lines, including breast (MDA-MB-231) and colon cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dimethylamino Group : Enhances solubility and interaction with biological targets.
- Naphthalene Moiety : Provides hydrophobic interactions that may facilitate binding to cellular receptors.
- Methoxyphenyl Group : Potentially contributes to the modulation of biological activity through electronic effects.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Anticancer Evaluation :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Studies
N-[2-(4-Methoxyphenyl)ethyl]-2-Naphthalen-1-yl-Acetamide (Compound 3a)
- Structure: Differs by replacing the dimethylamino group with a 4-methoxyphenyl-substituted ethyl chain.
- Pharmacological Activity :
- In vitro : IC₅₀ = 69 µM (protein tyrosine inhibition).
- In vivo : Reduced blood sugar levels by 25.1% (sucrose-loaded rats) and 21.4% (streptozotocin-induced diabetic rats) at 100 mg/kg.
- Key Difference: The dimethylamino group in the target compound may enhance solubility or alter receptor interactions compared to 3a’s methoxyphenyl group.
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide
- Structure: Benzothiazole replaces the naphthalene and dimethylamino groups.
N-(4-Amino-2-methylphenyl)-2-(4-Methoxyphenyl)Acetamide
- Structure: Features an amino-methylphenyl group instead of the naphthalene-dimethylamino chain.
Activity Comparison of Selected Acetamide Derivatives
Mechanistic and Structural Insights
- Role of the Dimethylamino Group: The dimethylamino substituent in the target compound may enhance basicity and membrane permeability compared to methoxyphenyl or benzothiazole derivatives .
- Naphthalene vs.
- Synthetic Feasibility : Similar compounds (e.g., 3a–3c) are synthesized via carbodiimide-mediated coupling, suggesting the target compound could be produced using analogous methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
